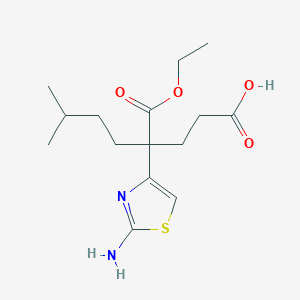
2-amino-1-methyl-2-oxoethyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-methyl-2-oxoethyl 4-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a member of the nitrobenzoate family and is often referred to as AMNB. The compound has a molecular formula of C10H9N2O5 and a molecular weight of 243.19 g/mol.
Mécanisme D'action
The mechanism of action of AMNB involves the coordination of the nitrobenzoate group with metal ions. The compound acts as a chelator, binding to metal ions and causing a change in fluorescence. This change in fluorescence can be used to detect the presence of metal ions in biological samples.
Biochemical and physiological effects:
AMNB has been shown to have no significant biochemical or physiological effects on living cells. The compound is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying the role of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AMNB is its high selectivity for copper ions. This allows for the detection of copper ions in complex biological samples. The compound is also easy to synthesize and has a high purity. However, one limitation of AMNB is its limited selectivity for other metal ions. This can make it difficult to study the role of other metal ions in biological systems.
Orientations Futures
There are several future directions for the use of AMNB in scientific research. One area of interest is the study of the role of copper in neurodegenerative diseases. AMNB can be used to detect changes in copper levels in the brain, which may be related to the development of these diseases. Another area of interest is the study of the mechanism of action of enzymes involved in drug metabolism. AMNB can be used to study the binding of metal ions to these enzymes, which may lead to the development of new drugs that target these enzymes.
Conclusion:
In conclusion, 2-amino-1-methyl-2-oxoethyl 4-nitrobenzoate is a valuable tool for scientific research. Its high selectivity for copper ions and ease of synthesis make it an ideal tool for studying the role of metal ions in biological systems. The compound has a wide range of scientific research applications and has the potential to lead to the development of new drugs for the treatment of neurodegenerative diseases and other conditions.
Méthodes De Synthèse
The synthesis of AMNB involves the reaction between 4-nitrobenzoic acid and 2-amino-1-methyl-2-oxoethyl acetate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce AMNB in large quantities, making it readily available for scientific research.
Applications De Recherche Scientifique
AMNB has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions in biological samples. The compound has a high selectivity for copper ions and has been used to study the role of copper in neurodegenerative diseases such as Alzheimer's and Parkinson's. AMNB has also been used to study the mechanism of action of enzymes involved in the metabolism of drugs and toxins.
Propriétés
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(9(11)13)17-10(14)7-2-4-8(5-3-7)12(15)16/h2-6H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWLBVRKGYDUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)

![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)
![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)
methanone](/img/structure/B5219014.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5219033.png)
![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)
